

Amphotericin B-13C6 for fungal cell membrane interaction studies

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Compound of Interest

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An In-depth Technical Guide to Amphotericin B-¹³C₆ for Fungal Cell Membrane Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Mechanism of a Potent Antifungal

Amphotericin B (AmB), a polyene macrolide antibiotic isolated from *Streptomyces nodosus* in 1955, remains a cornerstone for treating severe systemic fungal infections.[1] Its broad spectrum of activity and the low incidence of fungal resistance make it an indispensable tool in the clinical arsenal.[1][2] However, its utility is often hampered by significant toxicity, particularly nephrotoxicity, which arises from its interaction with cholesterol in mammalian cell membranes.[1][3] The therapeutic efficacy of AmB is intrinsically linked to its interaction with ergosterol, the primary sterol in fungal cell membranes.[3][4]

Understanding the precise molecular interactions between AmB and membrane sterols is paramount for developing derivatives with an improved therapeutic index. For decades, the leading model suggested that AmB molecules assemble to form transmembrane ion channels, leading to leakage of intracellular ions and eventual cell death.[1][5][6] More recent models, such as the "sterol sponge" hypothesis, propose that AmB aggregates extract ergosterol from the membrane, causing fatal structural failure.[7][8]

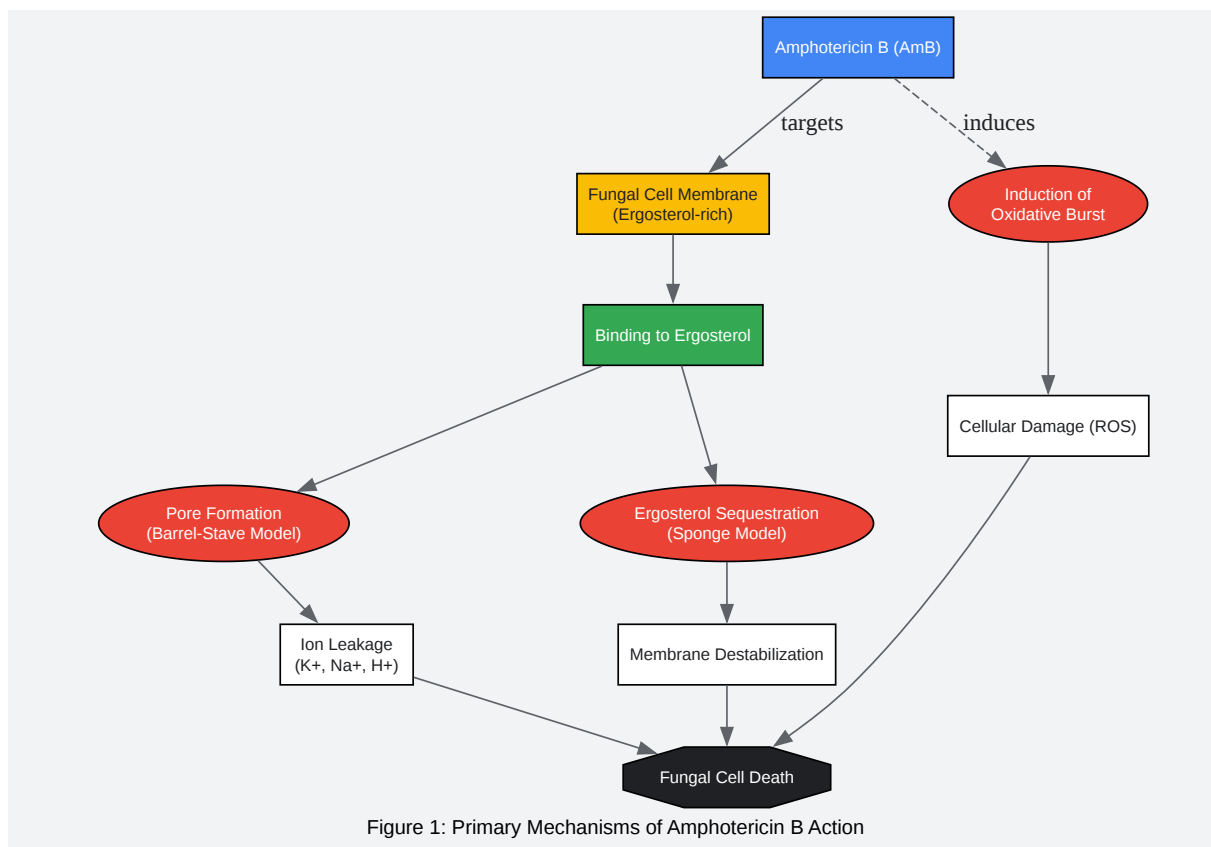
To resolve these molecular-level details, advanced biophysical techniques are required. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, in conjunction with isotopic labeling, has emerged as a powerful tool for this purpose. The synthesis of Amphotericin B labeled with Carbon-13 (Amphotericin B- $^{13}\text{C}_6$) provides a non-perturbative probe to directly investigate the drug's structure, orientation, and dynamics within a lipid bilayer at an atomic level.^{[9][10][11][12]} This guide provides a technical overview of the use of Amphotericin B- $^{13}\text{C}_6$ in studying fungal membrane interactions, summarizing key quantitative findings and outlining core experimental protocols.

Core Mechanisms of Amphotericin B-Membrane Interaction

AmB's antifungal activity is multifaceted, involving several distinct but potentially synergistic mechanisms that disrupt the fungal cell membrane's integrity and function.

- **Pore Formation:** The most established mechanism involves AmB binding to ergosterol and inserting into the membrane.^[6] Multiple AmB-ergosterol units then self-assemble into a "barrel-stave" pore, creating a transmembrane channel.^{[3][8]} This pore allows the leakage of monovalent ions (K^+ , Na^+ , H^+ , Cl^-), disrupting the cell's electrochemical gradient and leading to cell death.^{[1][3]}
- **Ergosterol Sequestration:** AmB can bind to ergosterol and extract it from the lipid bilayer, forming extramembranous aggregates.^{[6][13]} This "sterol sponge" activity depletes the membrane of its essential structural component, leading to a loss of integrity and increased permeability.^{[7][8]}
- **Oxidative Damage:** There is evidence that AmB induces an oxidative burst within the fungal cell, leading to the accumulation of reactive oxygen species (ROS).^{[6][13]} This oxidative stress can damage critical cellular components, including proteins, lipids, and DNA, contributing to cell death.^[13]

These mechanisms are not mutually exclusive and likely contribute in concert to AmB's potent fungicidal effect.



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Figure 1: Primary Mechanisms of Amphotericin B Action

Quantitative Insights from Biophysical Studies

The use of AmB-¹³C₆ and other biophysical methods has generated critical quantitative data regarding the drug's interaction with membranes.

Table 1: In Vitro Activity and Channel Formation Parameters

Parameter	Value	Condition / Fungi	Reference
Inhibitory Concentration	0.03 - 1.0 µg/mL	H. capsulatum, C. immitis, Candida sp., C. neoformans, A. fumigatus	[4]
Channel Formation Threshold	1 AmB per 1000 lipids	Distearoylphosphatidylcholine (DSPC) liposomes	[5]
Channel Activity Initiation	> 3 mol % cholesterol	Cholesterol-containing liposomes	[14]
Cation Efflux Initiation	$\leq 1.0 \times 10^{-6}$ M AmB	Human erythrocytes and cholesterol-containing liposomes	[15]
Aqueous Pore Formation	$> 1.0 \times 10^{-6}$ M AmB	Human erythrocytes and cholesterol-containing liposomes	[15]

Table 2: Impact of Aggregation State on Toxicity

AmB Formulation	Relative Toxicity (vs. Fungizone®)	Time Point	Key Finding	Reference
Monomeric AmB	50%	24 hours	Monomeric forms are significantly less toxic than aggregated forms.	[16] [17]
Monomeric AmB	~17%	1 week	Long-term toxicity is drastically reduced with monomeric AmB.	[16] [17]
Poly-aggregated AmB	Similar to AmBisome®	-	The specific type of aggregation critically affects toxicity.	[18]
Small Aggregates	Higher Toxicity	-	Smaller aggregation size fractions exhibit higher hemolytic activity.	[18] [19]

Table 3: Structural Data from Solid-State NMR Studies

Measurement	Finding	Membrane System	Technique	Reference
Intermolecular Distance	Significantly increased in the presence of ergosterol compared to cholesterol.	POPC membranes	$^{13}\text{C}\{^{19}\text{F}\}\text{REDOR}$	[20][21]
Molecular Orientation	Head-to-head orientation is predominant in both ergosterol- and cholesterol-containing membranes.	POPC membranes	$^{13}\text{C}\{^{19}\text{F}\}\text{REDOR}$	[20]
Membrane Spanning	AmB spans the membrane as a single molecular length assembly.	DLPC membranes	^{13}C - ^{13}C Correlation, ^{13}C - ^{31}P RDX	[10][22]
AmB-Lipid Interaction	Interaction between AmB and POPC was detected only in ergosterol-containing membranes.	POPC membranes	$^{13}\text{C}\{^{19}\text{F}\}\text{REDOR}$	[20]

Experimental Protocols for Membrane Interaction Studies

Detailed methodologies are crucial for reproducible research. The following sections outline core protocols used in the study of AmB-membrane interactions.

Synthesis of ^{13}C -Labeled Amphotericin B

Isotopically labeled AmB is essential for NMR studies. While commercially available, understanding its origin is key.

- **Fermentation:** Culture *Streptomyces nodosus* in a defined medium where the primary carbon source is uniformly labeled [U- $^{13}\text{C}_6$]glucose.[10] This results in the biosynthesis of AmB with ^{13}C enrichment across its entire carbon skeleton.
- **Chemical Synthesis:** For site-specific labeling (e.g., at the C25 position), a hybrid strategy involving the degradation of the natural product followed by chemical synthesis with ^{13}C -labeled precursors is employed.[12] This allows for precise distance measurements in ssNMR experiments.
- **Purification and Verification:** The labeled product is purified using chromatographic techniques (e.g., HPLC). Incorporation and purity are confirmed by mass spectrometry and NMR spectroscopy.

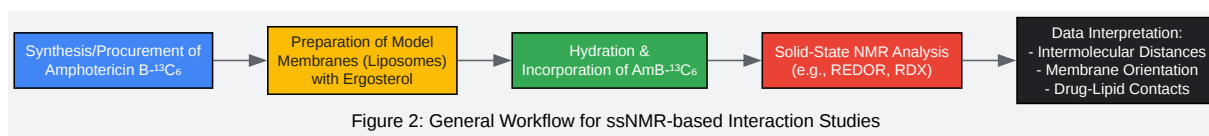
Preparation of Model Membranes (Liposomes)

Liposomes serve as a robust model system for the fungal cell membrane.

- **Lipid Stock Preparation:** Dissolve requisite lipids (e.g., DOPC, POPC) and sterols (ergosterol or cholesterol) in an organic solvent like chloroform or a chloroform/methanol mixture to create stock solutions.[14][23]
- **Film Formation:** In a round-bottom flask, pipette the desired amounts of lipid and sterol stocks. If incorporating AmB directly, add its stock solution (often in DMSO or methanol) at this stage.[14] Evaporate the solvent under a stream of nitrogen gas at a temperature above the lipid's phase transition (e.g., 65°C) to form a thin, homogenous film.[14]
- **Hydration:** Add an aqueous buffer (e.g., HEPES, PBS) to the flask and hydrate the lipid film by vortexing or sonication. This process forms multilamellar vesicles (MLVs).
- **Vesicle Sizing:** To obtain large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm).

Solid-State NMR Spectroscopy

ssNMR is the primary technique for leveraging ^{13}C -labeled AmB to gain structural insights.



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Figure 2: General Workflow for ssNMR-based Interaction Studies

- **Sample Preparation:** Mix the ^{13}C -AmB-containing liposome suspension with the necessary reagents for the specific NMR experiment. Pellet the sample by ultracentrifugation and transfer the hydrated pellet to an NMR rotor.
- **Spectrometer Setup:** Place the rotor in the ssNMR spectrometer. Experiments are typically run at controlled temperatures.
- **Data Acquisition:** Employ specific pulse sequences to probe molecular interactions.
 - $^{13}\text{C}\{^{19}\text{F}\}$ REDOR (Rotational-Echo Double-Resonance): This technique is used to measure internuclear distances between a ^{13}C -labeled site and a ^{19}F -labeled site. By using a mix of ^{13}C -labeled AmB and ^{19}F -labeled AmB, one can measure AmB-AmB intermolecular distances.[\[20\]](#)[\[21\]](#)
 - ^{13}C - ^{31}P RDX (Rotational-Echo Double Resonance for X-clusters): This experiment measures distances between ^{13}C nuclei on AmB and the ^{31}P nuclei in the phospholipid headgroups, providing information on the drug's depth of insertion and orientation within the bilayer.[\[10\]](#)
- **Data Analysis:** Analyze the resulting spectra to calculate distances and determine the orientation and conformation of AmB within the membrane assembly.

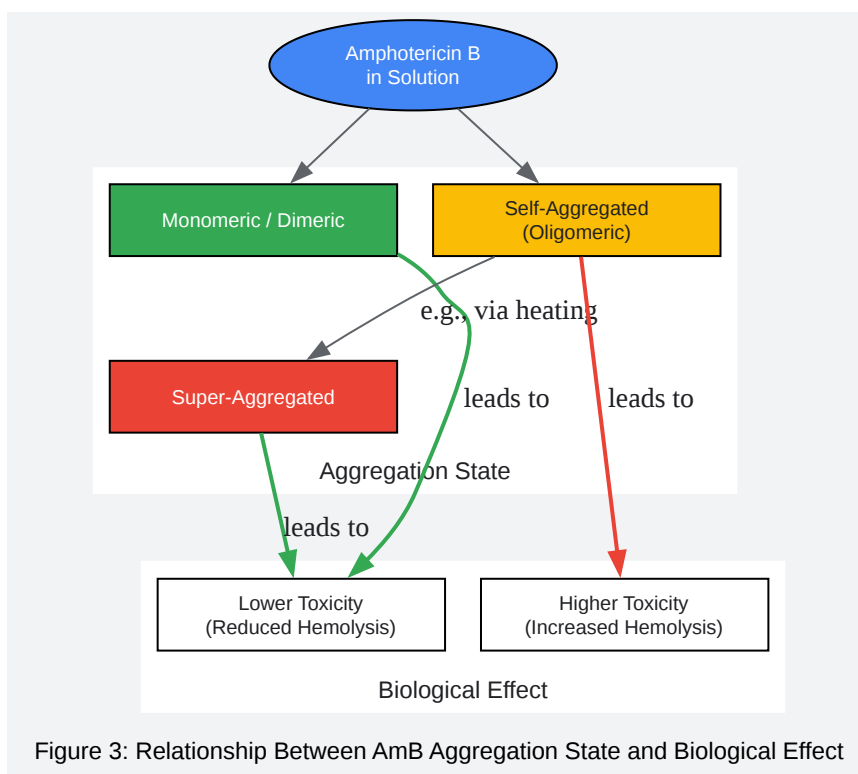
Channel Activity Assay (Fluorescence Spectroscopy)

The formation of ion-permeable channels can be monitored using fluorescence-based assays.

- Liposome Preparation: Prepare liposomes (as in 4.2) encapsulating a pH-sensitive or ion-sensitive fluorescent dye.
- Baseline Measurement: Place the liposome suspension in a fluorometer and measure the baseline fluorescence.
- Initiation of Leakage: Add AmB (typically as a DMSO solution) to the external medium.^[14]
- Monitoring: If AmB forms channels, ions will leak across the membrane, causing a change in the intra-liposomal environment (e.g., pH change, ion concentration change). This will lead to a change in the dye's fluorescence intensity, which is recorded over time. The rate of fluorescence change correlates with channel activity.

Visualizing Logical Relationships: Aggregation and Toxicity

The physical state of AmB in solution is a critical determinant of its therapeutic index. The relationship between aggregation and toxicity is a key concept for drug development professionals.



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Figure 3: Relationship Between AmB Aggregation State and Biological Effect

Conclusion and Future Outlook

The use of Amphotericin B- $^{13}\text{C}_6$ in conjunction with solid-state NMR and other biophysical techniques has been instrumental in advancing our understanding of its mechanism of action. Quantitative data on intermolecular distances, membrane orientation, and the influence of sterols have provided atomic-level resolution that is crucial for validating and refining models of AmB's fungicidal activity.[10][20] These studies confirm that AmB's interaction is highly dependent on the specific sterol present, providing a molecular basis for its selectivity towards fungal cells.[20][24]

For drug development professionals, these insights are invaluable. The clear link between the aggregation state and toxicity suggests that formulation strategies aimed at stabilizing monomeric or specific super-aggregated forms of AmB could lead to safer therapeutics.[16][19] Future research will likely focus on using more complex, asymmetric model membranes that better mimic the native fungal cell envelope. Furthermore, applying these techniques to newly discovered or semi-synthetic polyenes could accelerate the development of the next generation of antifungal agents with superior efficacy and safety profiles.[25] The continued application of isotopic labeling will undoubtedly remain at the forefront of this endeavor.

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